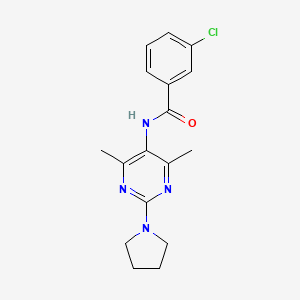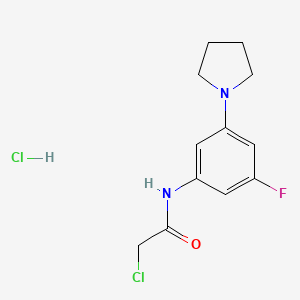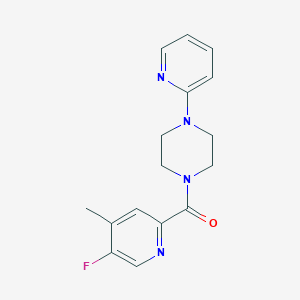
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine, also known as FP1, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and migration of cancer cells. Additionally, this compound has been shown to reduce oxidative stress and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, this compound has not been extensively studied in human clinical trials, so its potential as a therapeutic agent is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it a useful compound for lab experiments. This compound has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as its anti-inflammatory and anti-tumor activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine can be synthesized through a multi-step process. The first step involves the synthesis of 5-fluoro-4-methylpyridine-2-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with 2-(pyridin-2-yl)ethylamine to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Eigenschaften
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-12-10-14(19-11-13(12)17)16(22)21-8-6-20(7-9-21)15-4-2-3-5-18-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVPYQKKUSTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


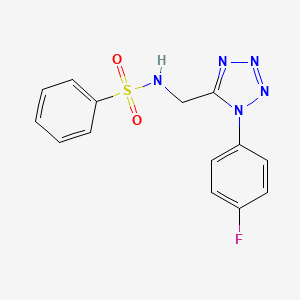
![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)

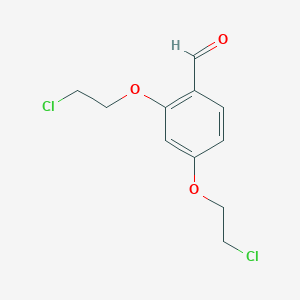
![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)

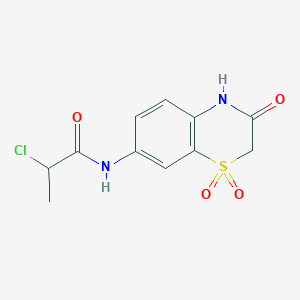
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
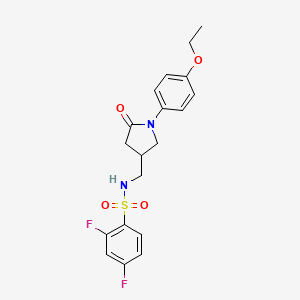
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
